molecular formula C22H20F3N3O3 B2832069 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 862199-97-1

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No. B2832069
CAS RN: 862199-97-1
M. Wt: 431.415
InChI Key: FRRRHEVSVKWAKH-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a useful research compound. Its molecular formula is C22H20F3N3O3 and its molecular weight is 431.415. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds with pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors, exhibiting activity in the micromolar/submicromolar range. The introduction of hydroxy groups and the presence of phenol or catechol hydroxyls are crucial for enzyme pharmacophoric recognition. Additionally, these compounds displayed significant antioxidant properties, indicating their potential in managing oxidative stress-related conditions (La Motta et al., 2007).

Spin Interaction and Antioxidant Properties

Studies on Schiff and Mannich bases involving phenol derivatives have demonstrated their potential in understanding spin interactions in zinc complexes and exploring antioxidant properties. These findings can be relevant to the development of new materials with specific magnetic properties and compounds with antioxidant capabilities (Orio et al., 2010).

Anticancer Activity

Research into Schiff base compounds synthesized from vanillin and p-anisidine has shown weak activity in inhibiting T47D breast cancer cells, highlighting the potential of certain phenol derivatives in cancer research. The investigation of these compounds' stability and anticancer activity offers a basis for the development of new therapeutic agents (Sukria et al., 2020).

Anti-corrosion Characteristics

Schiff base derivatives of vanillin have been synthesized and their adsorption characteristics and corrosion inhibition behavior on mild steel in acidic conditions studied. Such research underscores the relevance of phenol-based compounds in industrial applications, particularly in protecting metals from corrosion (Satpati et al., 2020).

Antiviral and Antitumor Activities

Further exploration into thieno[3,2-d]pyrimidine derivatives has revealed compounds with potent anticancer and antiviral activities. This underscores the potential utility of structurally similar compounds in developing treatments for infectious diseases and cancer (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-12(2)11-31-13-8-9-14(16(29)10-13)19-18(15-6-4-5-7-17(15)30-3)20(22(23,24)25)28-21(26)27-19/h4-10,29H,1,11H2,2-3H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRHEVSVKWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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